5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate
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Overview
Description
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate is a chemical compound known for its unique structure and versatile applications. It is a derivative of gamma-butyrolactone, featuring a methacryloyloxy group and two methyl groups attached to the gamma position. This compound is of significant interest in various fields, including polymer chemistry, materials science, and pharmaceuticals, due to its reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate typically involves the esterification of 4,4-dimethyl-gamma-butyrolactone with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-molecular-weight polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Addition Reactions: It can participate in Michael addition reactions due to the presence of the methacryloyloxy group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Addition Reactions: Nucleophiles such as amines or thiols can be used.
Major Products
Polymerization: Polymers with varying degrees of cross-linking and molecular weights.
Hydrolysis: Methacrylic acid and 4,4-dimethyl-gamma-butyrolactone.
Addition Reactions: Adducts formed by the addition of nucleophiles to the methacryloyloxy group.
Scientific Research Applications
5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: Employed in the development of advanced materials such as hydrogels and nanocomposites.
Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate is primarily related to its reactivity and ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo radical polymerization, leading to the formation of polymers. Additionally, the compound can interact with nucleophiles, resulting in the formation of various adducts. These interactions are crucial for its applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone: A precursor to 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate, used in various chemical syntheses.
Methacrylic Acid: Another precursor, commonly used in the production of polymers and resins.
4,4-Dimethyl-gamma-butyrolactone: A structural analog with similar reactivity but lacking the methacryloyloxy group.
Uniqueness
This compound is unique due to the presence of both the methacryloyloxy group and the gamma-butyrolactone structure. This combination imparts distinct reactivity and versatility, making it valuable in various applications, particularly in the synthesis of advanced materials and specialty polymers.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(5,5-dimethyl-2-oxooxolan-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-6(2)8(11)13-7-5-10(3,4)14-9(7)12/h7H,1,5H2,2-4H3 |
InChI Key |
DERMXPUOFQXMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CC(OC1=O)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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